(4-Aminooxan-4-yl)methanol hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing oxygen. The primary IUPAC name is this compound, which precisely describes the structural features of the molecule. The oxane designation refers to the six-membered saturated ring containing one oxygen atom, historically known as tetrahydropyran in older nomenclature systems.

Alternative IUPAC nomenclature variations documented in chemical databases include several systematic names that describe the same molecular structure. The compound is also recognized as 4-aminotetrahydro-2H-pyran-4-methanol hydrochloride, which employs the traditional pyran nomenclature system. Another accepted systematic name is 2H-Pyran-4-methanol, 4-aminotetrahydro-, hydrochloride (1:1), which follows Chemical Abstracts Service indexing conventions.

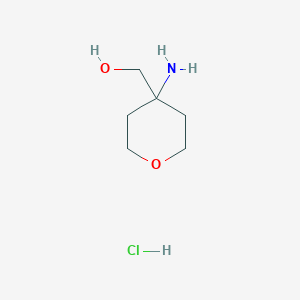

The molecular structure consists of a six-membered heterocyclic ring in a chair conformation, with the oxygen atom positioned at the 1-position. The amino group occupies the 4-position of the ring, while the hydroxymethyl substituent is also attached to the same carbon atom, creating a quaternary carbon center. The hydrochloride salt formation occurs through protonation of the amino group, resulting in enhanced water solubility and crystalline stability.

Table 1: Molecular Formula and Structural Data

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol |

| SMILES Notation | NC1(CO)CCOCC1 | NC1(CO)CCOCC1.Cl |

| InChI Key | GICNBHGJGXBSBL-UHFFFAOYSA-N | YZBIIPQXUAJYFH-UHFFFAOYSA-N |

CAS Registry Numbers and Regulatory Databases

The Chemical Abstracts Service has assigned distinct registry numbers for both the free base and hydrochloride salt forms of this compound. The free base (4-aminooxan-4-yl)methanol bears the CAS Registry Number 720706-20-7, as documented in PubChem and other major chemical databases. The hydrochloride salt form carries the CAS Registry Number 1404373-79-0, which is consistently referenced across multiple commercial suppliers and chemical databases.

PubChem, maintained by the National Center for Biotechnology Information, serves as a primary repository for chemical information regarding this compound. The free base is catalogued under PubChem Compound Identifier 18316484, providing comprehensive structural and property data. Additional database identifiers include various molecular descriptor codes used by different chemical information systems.

Table 2: Database Registry Numbers and Identifiers

| Database System | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Registry Number | 720706-20-7 | 1404373-79-0 |

| PubChem CID | 18316484 | Not separately listed |

| MDL Number | MFCD04115578 | MFCD22422274 |

| DTXSID | DTXSID90592742 | Not available |

| DTXCID | DTXCID80543506 | Not available |

The compound appears in multiple regulatory and commercial databases under these standardized identifiers. The MDL number MFCD22422274 specifically identifies the hydrochloride salt in chemical supply catalogs and research databases. These standardized identifiers facilitate accurate identification and procurement of the compound across different suppliers and research institutions.

Properties

IUPAC Name |

(4-aminooxan-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-6(5-8)1-3-9-4-2-6;/h8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBIIPQXUAJYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404373-79-0 | |

| Record name | 2H-Pyran-4-methanol, 4-aminotetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404373-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Approach

The primary synthetic route to (4-Aminooxan-4-yl)methanol hydrochloride involves the amination of oxan-4-ylmethanol followed by salt formation with hydrochloric acid. The process typically starts with oxan-4-ylmethanol as the precursor, which undergoes nucleophilic substitution or reductive amination to introduce the amino group at the 4-position of the oxane ring. The resulting free base is then converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Description | Yield/Notes | |

|---|---|---|---|---|

| 1 | Oxan-4-ylmethanol + Amine source | Amination via nucleophilic substitution or reductive amination using ammonia or amine derivatives | Temperature: 0–50°C; solvent: THF, ethanol or water | High selectivity towards 4-amino substitution |

| 2 | Hydrochloric acid (HCl) | Formation of hydrochloride salt by acid-base reaction | Room temperature; solvent: ethanol or water | Enhances solubility and stability |

Typical amination reagents include ammonia gas or aqueous ammonia, or alternative amine donors under catalytic hydrogenation or reductive conditions. Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation over palladium catalysts may be employed for reductive amination.

Industrial Scale Preparation

Industrial synthesis optimizes reaction parameters for cost-effectiveness and high yield. Continuous monitoring of temperature, pH, and reaction time ensures product consistency. The process often utilizes continuous flow reactors for amination and salt formation steps, improving scalability and reproducibility. Solvent recovery and purification steps such as crystallization or chromatography are standard to achieve pharmaceutical-grade purity.

Alternative Synthetic Routes and Retrosynthesis

- Ring-opening and subsequent functionalization of tetrahydropyran derivatives.

- Functional group interconversion starting from 4-hydroxy-tetrahydropyran derivatives followed by amination.

- Biocatalytic approaches using transaminase enzymes to introduce the amino group selectively.

These alternative methods may offer advantages in selectivity or environmental sustainability but require further experimental validation.

Reaction Mechanism Insights

The amination step generally proceeds via nucleophilic attack of the amine on the electrophilic carbon at the 4-position of oxan-4-ylmethanol. In reductive amination, an intermediate imine or iminium ion forms, which is subsequently reduced to the amine. The hydrochloride salt formation is a straightforward acid-base neutralization, stabilizing the amine in its protonated form.

Purification and Characterization

Purification typically involves:

- Extraction with organic solvents.

- Chromatography on silica gel using ethyl acetate-hexane mixtures (ratios from 1:1 to 2:1) to isolate pure tetrahydropyran derivatives prior to amination.

- Crystallization of the hydrochloride salt from ethanol or aqueous media.

Characterization data include:

| Property | Value/Method |

|---|---|

| Melting Point | Typically 120–130°C (hydrochloride) |

| NMR Spectroscopy | ^1H and ^13C NMR confirming substitution pattern |

| Mass Spectrometry | Molecular ion peak consistent with C6H14ClNO2 |

| Elemental Analysis | Consistent with hydrochloride salt |

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | Oxan-4-ylmethanol | Commercially available or synthesized |

| Amination Reagent | Ammonia or amine derivatives | Reductive amination preferred |

| Reducing Agent | Sodium cyanoborohydride or catalytic hydrogenation | For reductive amination step |

| Solvent | Tetrahydrofuran, ethanol, or water | Depends on reaction step |

| Temperature | 0–50°C | Controlled to prevent side reactions |

| Acid for Salt Formation | Hydrochloric acid (aqueous or ethanolic) | Stoichiometric amounts |

| Purification Method | Chromatography, crystallization | To achieve high purity |

| Yield | Typically >70% under optimized conditions | Depends on scale and purity requirements |

Research Findings and Applications Related to Preparation

- The hydrochloride salt form improves solubility and chemical stability, facilitating handling and downstream chemical transformations.

- The compound serves as a key intermediate in pharmaceutical synthesis, making efficient and scalable preparation methods critical.

- Studies indicate that controlling reaction parameters such as pH and temperature during amination significantly affects yield and purity.

- Chromatographic purification using silica gel and ethyl acetate-hexane mixtures is effective in isolating pure intermediates.

Chemical Reactions Analysis

Types of Reactions: (4-Aminooxan-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

(4-Aminooxan-4-yl)methanol hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Aminooxan-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Aminooxan-4-yl)acetamide Hydrochloride

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 194.66 g/mol

- Key Differences : Replaces the hydroxymethyl group with an acetamide moiety.

- Implications : The acetamide group increases stability but reduces reactivity compared to the hydroxymethyl group in the target compound. This makes it more suitable for peptide coupling reactions.

- Source : CymitQuimica .

(4-Aminocyclohexyl)methanol Hydrochloride

- Molecular Formula: C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- Key Differences : Cyclohexane ring replaces the tetrahydropyran ring, removing the oxygen atom.

- This compound is often used in conformational studies due to the flexibility of the cyclohexane ring .

(4-Aminopyridin-2-yl)methanol Hydrochloride

- Molecular Formula : C₆H₉ClN₂O

- Molecular Weight : 160.60 g/mol

- Key Differences : Pyridine ring replaces the tetrahydropyran, introducing aromaticity and basicity.

- Implications : The pyridine ring enhances electronic interactions, making this compound useful in coordination chemistry or as a ligand in catalysis. However, the aromatic system may reduce metabolic stability compared to the saturated oxane ring .

3-(4-Aminooxan-4-yl)propanoic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₃

- Molecular Weight : 209.67 g/mol

- Key Differences: Propanoic acid substituent instead of hydroxymethyl.

- Implications : The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation or conjugation reactions. This derivative is valuable in prodrug design .

4-(Aminomethyl)aniline Dihydrochloride

- Molecular Formula : C₇H₁₂Cl₂N₂

- Molecular Weight : 219.10 g/mol

- Key Differences: Aromatic benzene ring with aminomethyl and aniline groups.

- However, the lack of a heterocyclic ring reduces stereochemical complexity .

Physicochemical and Functional Comparison

Notes:

- Solubility : Oxygenated rings (e.g., tetrahydropyran) generally improve water solubility compared to cyclohexane or aromatic systems.

- Stability : Compounds with aromatic systems (e.g., pyridine) may exhibit photodegradation, necessitating dark storage.

Biological Activity

Overview

(4-Aminooxan-4-yl)methanol hydrochloride, also known by its CAS number 1404373-79-0, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a methanol moiety attached to a bicyclic oxane structure. The molecular formula is C5H10ClN2O, and it has a molecular weight of 148.59 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can participate in hydrogen bonding, which may influence the conformation and activity of target proteins. Specific pathways affected by this compound are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and potential anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. A study conducted on various bacterial cultures demonstrated its effectiveness in inhibiting growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be explored further as a potential antimicrobial agent.

Neuroprotective Effects

In vitro studies have shown that this compound may exert neuroprotective effects. Research involving neuronal cell lines indicated that treatment with the compound reduced oxidative stress markers and apoptosis rates when exposed to neurotoxic agents.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. Results indicated significant inhibition, suggesting potential for development as a new antimicrobial agent. -

Neuroprotection in Animal Models

Another study investigated the neuroprotective properties of this compound in animal models of neurodegeneration. The findings revealed that administration led to improved cognitive function and reduced neuronal loss, highlighting its therapeutic potential in neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize (4-Aminooxan-4-yl)methanol hydrochloride?

Answer:

The synthesis typically involves functionalizing the oxane (tetrahydropyran) ring with amino and hydroxymethyl groups. A key intermediate, such as 2-(4-aminooxan-4-yl)propan-2-ol hydrochloride (C₈H₁₈ClNO₂), can be prepared via reductive amination or nucleophilic substitution reactions using protected oxane derivatives . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction optimization (e.g., solvent selection, temperature) is essential to minimize byproducts like unreacted amines or hydroxylated impurities.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FTIR Spectroscopy : Identifies functional groups (e.g., -NH₂, -OH, C-O-C) through characteristic absorption bands. For example, primary amines show N-H stretches near 3300 cm⁻¹, while ethers (C-O-C) absorb at ~1100 cm⁻¹ .

- UV-Vis Spectroscopy : Determines λmax in methanol (e.g., 208 nm for similar hydrochloride salts) to assess electronic transitions and validate purity .

- NMR : ¹H/¹³C NMR confirms structural integrity, with distinct signals for the oxane ring protons (δ 3.5–4.0 ppm) and the amino group (δ 1.5–2.5 ppm) .

Basic: How can HPLC be optimized to assess the purity of this compound?

Answer:

Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid (TFA) to improve peak resolution. Set the flow rate to 1.0 mL/min and UV detection at 210–220 nm. Compare retention times against pharmacopeial reference standards (e.g., USP/EP guidelines) to quantify impurities ≤0.1% .

Advanced: How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce unwanted hydrolysis of intermediates.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity during ring functionalization.

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Advanced: How should researchers address discrepancies in analytical data (e.g., conflicting NMR vs. HPLC results)?

Answer:

- Orthogonal Validation : Cross-check using multiple techniques (e.g., NMR for structural confirmation, HPLC for purity).

- Sample Preparation : Ensure homogeneity by sonicating or filtering samples to remove particulates that skew HPLC results.

- Reference Standards : Use certified materials (e.g., USP-grade) to calibrate instruments and validate methods .

Advanced: What strategies are recommended for impurity profiling of this compound?

Answer:

- LC-MS/MS : Identify low-level impurities (e.g., des-methyl analogs or oxidation products) via high-resolution mass spectrometry.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate degradation pathways and identify labile groups.

- Pharmacopeial Compliance : Compare impurity profiles against EP/USP monographs for regulatory acceptance .

Advanced: How to validate an analytical method for this compound under ICH guidelines?

Answer:

- Parameters : Validate accuracy (spike recovery 98–102%), precision (RSD ≤2%), linearity (R² ≥0.998), LOD/LOQ (e.g., 0.05% and 0.15%, respectively).

- Robustness Testing : Vary HPLC parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C) to ensure reproducibility.

- Documentation : Align with ICH Q2(R1) for regulatory submissions .

Advanced: What stability-indicating parameters should be monitored during long-term storage?

Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor changes in potency (HPLC) and degradation products (LC-MS).

- Physical Stability : Assess hygroscopicity via dynamic vapor sorption (DVS) and crystallinity via XRPD.

- Photostability : Expose to UV light (ICH Q1B) and track color changes or new FTIR peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.